N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-chloroacetamide
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Overview
Description
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-chloroacetamide is a synthetic organic compound with the molecular formula C16H19ClN2OS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-chloroacetamide typically involves the following steps:
Formation of the Benzothiophene Core: The initial step involves the synthesis of the benzothiophene core through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl and Cyano Groups: The tert-butyl and cyano groups are introduced via alkylation and nitrile formation reactions, respectively.
Chloroacetamide Formation: The final step involves the reaction of the intermediate compound with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The benzothiophene core can be oxidized or reduced under appropriate conditions to form various derivatives.
Hydrolysis: The chloroacetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Hydrolysis: Acidic or basic aqueous solutions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, thioamides, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiophene derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-chloroacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Binding to cellular receptors and modulating their activity, leading to changes in cellular signaling pathways.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-chloroacetamide can be compared with other similar compounds, such as:
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-cyanoacetamide: Similar structure but with a cyano group instead of a chloroacetamide group.
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-hydroxyacetamide: Similar structure but with a hydroxy group instead of a chloroacetamide group.
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methylacetamide: Similar structure but with a methyl group instead of a chloroacetamide group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2OS/c1-15(2,3)9-4-5-10-11(8-17)14(18-13(19)7-16)20-12(10)6-9/h9H,4-7H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKOUUBJXUCKJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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